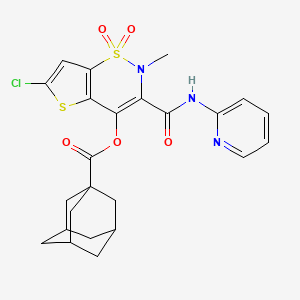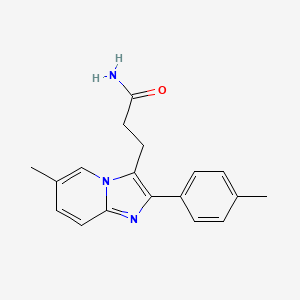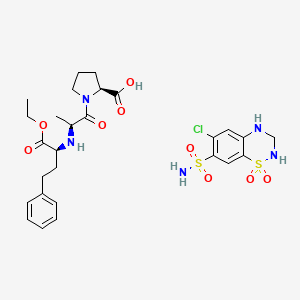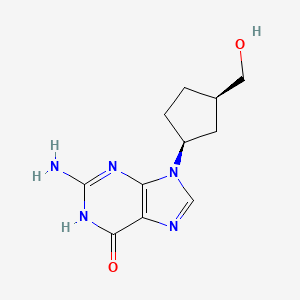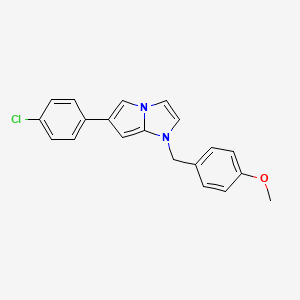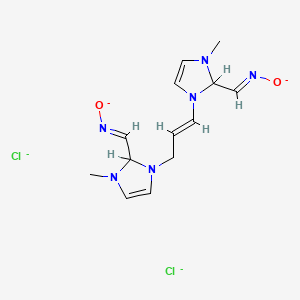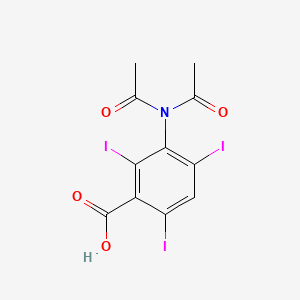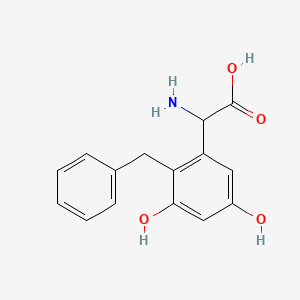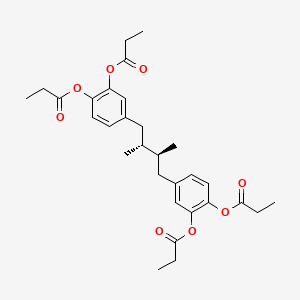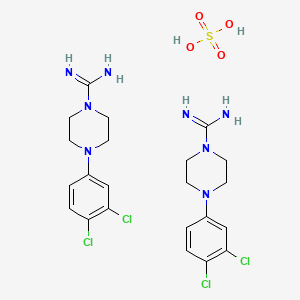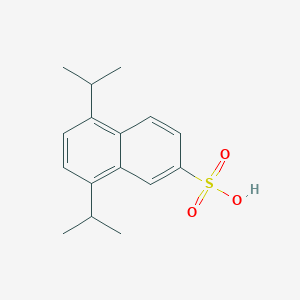
5,8-Diisopropyl-2-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diisopropyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C16H20O3S. It belongs to the class of naphthalenesulfonic acids, which are characterized by a naphthalene ring substituted with a sulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diisopropyl-2-naphthalenesulfonic acid typically involves the sulfonation of 5,8-diisopropylnaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Diisopropyl-2-naphthalenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,8-Diisopropyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mecanismo De Acción
The mechanism of action of 5,8-Diisopropyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenesulfonic acid: A simpler analog with a single sulfonic acid group on the naphthalene ring.
1,5-Naphthalenedisulfonic acid: Contains two sulfonic acid groups, offering different reactivity and applications.
Aminonaphthalenesulfonic acids: Compounds with both amino and sulfonic acid groups, used in dye synthesis.
Uniqueness
5,8-Diisopropyl-2-naphthalenesulfonic acid is unique due to the presence of isopropyl groups at the 5 and 8 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other naphthalenesulfonic acids and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
65520-67-4 |
|---|---|
Fórmula molecular |
C16H20O3S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5,8-di(propan-2-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H20O3S/c1-10(2)13-7-8-14(11(3)4)16-9-12(20(17,18)19)5-6-15(13)16/h5-11H,1-4H3,(H,17,18,19) |
Clave InChI |
LBIHURUKKNLEAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C=CC(=CC2=C(C=C1)C(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


